N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H16Cl2N4O2S and its molecular weight is 423.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research in synthetic chemistry explores the synthesis and reactivity of related compounds, focusing on electrophilic substitution reactions, coupling reactions, and the synthesis of heterocyclic compounds. For instance, Aleksandrov et al. (2017) describe the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole via electrophilic substitution reactions, showcasing methods that could potentially apply to the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride (Aleksandrov & El’chaninov, 2017).
Biological Activity
Compounds with similar structural features have been evaluated for their biological activity. For example, Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial activity, suggesting that similar structures might possess potential pharmacological applications, including antimicrobial and possibly anticancer activities (Cakmak et al., 2022).
Antimicrobial and Anticancer Properties
Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including compounds similar to the target molecule, and screened them for antimicrobial activity. This underscores the potential of such compounds to serve as bases for developing new antimicrobial agents (Idhayadhulla et al., 2012).
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZMOZIJEJIUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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